Regioisomeric Specificity: 3-Piperidinylmethyl vs. 2-Piperidinylmethyl Conformational and Physicochemical Divergence
The 3-piperidinylmethyl regioisomer (target) exhibits a lower XLogP3-AA value of 1.8 compared to 1.9 for the 2-piperidinylmethyl isomer [1]. This 0.1 log unit difference in lipophilicity, while small, can be significant in modulating blood-brain barrier permeability and nonspecific protein binding. The topological polar surface area (TPSA) is identical at 15.3 Ų for both [1]. Crucially, the attachment at the 3-position of piperidine alters the vector of the azepane ring relative to the piperidine nitrogen, creating a distinct spatial orientation that influences molecular recognition at biological targets [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1-(Piperidin-2-ylmethyl)azepane: 1.9 |
| Quantified Difference | ΔXLogP3-AA = 0.1 |
| Conditions | PubChem computed property (XLogP3 3.0) |
Why This Matters
This specific lipophilicity profile supports CNS drug discovery applications where moderate logP is desired for optimal brain exposure.
- [1] PubChem. 1-((Piperidin-3-yl)methyl)azepane (CID 16768018) and 1-(Piperidin-2-ylmethyl)azepane (CID 4715280) Computed Properties. View Source
- [2] American Elements. 1-[(piperidin-3-yl)methyl]azepane Product Page. View Source
